Welcome to the BenchChem Online Store!
molecular formula C13H21N5O2S2 B1677463 1,2,5-Thiadiazole-3,4-diamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-, 1-oxide CAS No. 78441-46-0

1,2,5-Thiadiazole-3,4-diamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-, 1-oxide

Cat. No. B1677463
M. Wt: 343.5 g/mol
InChI Key: MLEQRRUOXXDANO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04394508

Procedure details

Reaction of a methanolic solution of 3,4-dimethoxy-1,2,5-thiadizole 1-oxide [prepared in Example 4, Step A] with one equivalent of methylamine and treatment of the resultant 3-methoxy-4-methylamino-1,2,5-thiadiazole 1-oxide with one equivalent of 2-[(5-dimethylaminomethyl-2-furyl)methylthio]ethylamine yields the title compound, which is identical to the product prepared in Example 18.
[Compound]
Name
3,4-dimethoxy-1,2,5-thiadizole 1-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methoxy-4-methylamino-1,2,5-thiadiazole 1-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN.CO[C:5]1[C:9]([NH:10][CH3:11])=[N:8][S:7](=[O:12])[N:6]=1.[CH3:13][N:14]([CH2:16][C:17]1[O:21][C:20]([CH2:22][S:23][CH2:24][CH2:25][NH2:26])=[CH:19][CH:18]=1)[CH3:15]>>[CH3:15][N:14]([CH2:16][C:17]1[O:21][C:20]([CH2:22][S:23][CH2:24][CH2:25][NH:26][C:5]2[C:9]([NH:10][CH3:11])=[N:8][S:7](=[O:12])[N:6]=2)=[CH:19][CH:18]=1)[CH3:13]

Inputs

Step One
Name
3,4-dimethoxy-1,2,5-thiadizole 1-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
3-methoxy-4-methylamino-1,2,5-thiadiazole 1-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NS(N=C1NC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CC1=CC=C(O1)CSCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC1=CC=C(O1)CSCCNC1=NS(N=C1NC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.